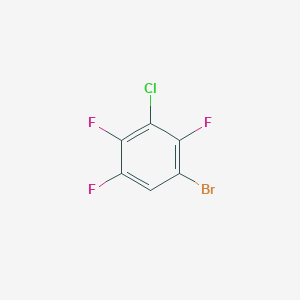

1-Bromo-3-chloro-2,4,5-trifluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-chloro-2,4,5-trifluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBrClF3/c7-2-1-3(9)6(11)4(8)5(2)10/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYULIZVZKXJRMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)Cl)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBrClF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 1 Bromo 3 Chloro 2,4,5 Trifluorobenzene

Established Synthetic Pathways to Halogenated Trifluorobenzenes

The construction of highly substituted halogenated benzene (B151609) rings typically begins with simpler, commercially available aromatic precursors. The synthetic routes involve sequential introduction of halogen atoms, guided by the directing effects of the substituents already present on the aromatic ring.

The synthesis of complex polyhalogenated benzenes is rarely a single-step process. Instead, it involves a strategic sequence of reactions starting from less substituted aromatic compounds. A common strategy is to utilize functional groups that can be later modified or removed to install the desired halogens in specific positions. For instance, multi-stage syntheses can originate from precursors like aniline (B41778), where the amino group's strong activating and directing effects are harnessed before it is ultimately removed. medium.com

Electrophilic aromatic substitution is the fundamental reaction for introducing halogen atoms onto an aromatic ring. wikipedia.org This class of reactions involves an attack by the electron-rich aromatic ring on a potent electrophile. libretexts.org For halogens like bromine and chlorine, the elemental forms (Br₂ and Cl₂) are not sufficiently electrophilic to react with deactivated or moderately activated benzene rings. youtube.com Therefore, a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination or iron(III) chloride (FeCl₃) for chlorination, is required. byjus.com The catalyst polarizes the halogen-halogen bond, creating a highly electrophilic species that can be attacked by the benzene ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com

The mechanism proceeds through a resonance-stabilized carbocation intermediate known as an arenium ion. byjus.com The temporary loss of aromaticity in this step represents a significant activation energy barrier. wikipedia.org The final step is the deprotonation of the arenium ion by a weak base, which restores the aromaticity of the ring and yields the halogenated product. masterorganicchemistry.com

Achieving the correct substitution pattern (regiochemistry) is critical. The position of the incoming electrophile is directed by the substituents already present on the ring. In the case of a precursor like 1,2,4-trifluorobenzene (B1293510), the three fluorine atoms are deactivating yet ortho-, para-directing. To synthesize the key intermediate, 1-bromo-2,4,5-trifluorobenzene (B152817), the bromination of 1,2,4-trifluorobenzene is performed. The directing effects of the fluorine atoms guide the bromine atom primarily to the C5 position, which is para to the C2 fluorine and ortho to the C4 fluorine.

A patented method details the synthesis of 1-bromo-2,4,5-trifluorobenzene from 1,2,4-trifluorobenzene using liquid bromine and an iron powder catalyst. google.com The process involves careful temperature control to ensure selectivity and high yield.

Table 1: Reaction Conditions for the Synthesis of 1-Bromo-2,4,5-trifluorobenzene

| Parameter | Value |

|---|---|

| Starting Material | 1,2,4-Trifluorobenzene |

| Reagents | Liquid Bromine, Iron Powder, Azobisisobutyronitrile |

| Solvent | Carbon Tetrachloride or Chloroform (B151607) |

| Temperature Profile | Addition of Bromine at 43-48°C; Reaction at 82-102°C |

| Molar Ratio (Substrate:Br₂:Fe:Initiator) | 1 : 0.5–1.5 : 0.025–0.050 : 0.002–0.006 |

Data sourced from patent CN101168495A. google.com

Following the successful bromination to form 1-bromo-2,4,5-trifluorobenzene, the next step towards the target molecule is the introduction of a chlorine atom. This is also achieved via electrophilic aromatic substitution, typically using chlorine gas (Cl₂) and a Lewis acid catalyst like FeCl₃. fluorine1.ru The regiochemical outcome of this chlorination step is determined by the combined directing effects of the four existing substituents (one bromine and three fluorine atoms).

All four halogens are ortho-, para-directors. The position for the incoming chlorine electrophile is the one that is most strongly activated. The C3 position is ortho to the fluorine atoms at C2 and C4, making it a highly activated site for electrophilic attack. The C6 position is ortho to the bromine at C1 and the fluorine at C5. The strong activating effect from two adjacent fluorine atoms typically directs the incoming electrophile to the C3 position, resulting in the desired product, 1-bromo-3-chloro-2,4,5-trifluorobenzene.

Electrophilic Aromatic Halogenation Strategies

Advanced Methodologies for the Synthesis of this compound

To overcome the challenges associated with traditional batch processing, such as safety concerns and selectivity issues in highly exothermic reactions, advanced manufacturing technologies are being explored.

Continuous-flow chemistry, utilizing microreactors or flow reactors, offers a powerful alternative to conventional batch synthesis for halogenation reactions. semanticscholar.orgrsc.org These systems provide significant advantages in terms of safety, efficiency, and control. rsc.org Halogenations are often fast and highly exothermic, which can lead to poor selectivity and hazardous conditions in large-scale batch reactors. researchgate.net

The high surface-area-to-volume ratio of flow reactors allows for extremely efficient heat exchange, preventing the formation of hot spots and enabling precise temperature control. softecks.in This superior control is particularly beneficial for halogenations where selectivity is a major concern, as it can minimize the formation of over-halogenated byproducts. rsc.org Furthermore, the use of hazardous and toxic reagents like elemental halogens can be managed more safely in a closed, continuous system, where only small quantities of the reagent are present at any given moment. semanticscholar.org The ability to accurately dose reagents and rapidly quench the reaction mixture in-line further enhances process safety and product purity. softecks.in The adoption of continuous-flow technology for the synthesis of this compound could therefore lead to a more controlled, selective, and safer manufacturing process.

Table 2: Comparison of Batch vs. Continuous-Flow Halogenation

| Feature | Batch Processing | Continuous-Flow Processing |

|---|---|---|

| Heat Transfer | Limited, prone to hotspots | Excellent, precise temperature control |

| Mass Transfer | Often diffusion-limited | Enhanced mixing and efficiency |

| Safety | Higher risk with hazardous reagents | Inherently safer due to small volumes |

| Selectivity | Can be difficult to control | Improved selectivity and reduced byproducts |

| Scalability | Complex scale-up challenges | Scaled by operating for longer times ("scale-out") |

Continuous-Flow Chemical Systems for Halogenation Reactions

Utilization of Microreactor Technology

The halogenation of aromatic compounds is often characterized by fast reaction rates and high exothermicity, which can lead to selectivity issues and safety hazards in conventional batch reactors. researchgate.net Microreactor technology, a key component of "flow chemistry," offers a powerful solution by performing chemical reactions in a continuously flowing stream within channels of sub-millimeter dimensions. google.com This approach provides superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved safety, higher yields, and enhanced selectivity. researchgate.netgoogle.com

A relevant example is the continuous-flow synthesis of 1-Bromo-2,4,5-trifluorobenzene, a close analogue of the target compound. researchgate.net In this process, a simple T-micromixer and a tube microreactor are employed. researchgate.net The use of elemental halogens like bromine, which are toxic and corrosive, can be managed more safely and efficiently in a closed, continuous-flow system. researchgate.net The technology's high surface-area-to-volume ratio allows for rapid heat dissipation, preventing the formation of hot spots and reducing the risk of runaway reactions and the formation of unwanted byproducts. researchgate.net

Table 1: Parameters for Continuous-Flow Bromination in a Microreactor

| Parameter | Description | Advantage in Microreactor |

|---|---|---|

| Flow Rate | The rate at which reactants are pumped through the reactor, controlling residence time. | Precise control over reaction time, enabling optimization for maximum yield. |

| Temperature | Maintained uniformly throughout the reaction channel. | Excellent heat exchange prevents overheating and side reactions. researchgate.net |

| Pressure | Can be controlled to keep reactants in the desired phase. | Allows for reactions to be run at temperatures above the boiling point of the solvent. |

| Mixing | Rapid and efficient mixing of reactants at the micro-scale. | Ensures homogeneous reaction conditions, improving consistency and yield. researchgate.net |

In Situ Catalyst Generation Approaches

To further enhance efficiency and safety, catalysts can be generated directly within the reaction medium (in situ), obviating the need to handle, store, and dispense highly reactive or unstable catalytic species. In the context of aromatic bromination, Lewis acid catalysts like iron(III) bromide (FeBr₃) are commonly used.

Organometallic Transformations for Halogen Functionalization

Organometallic chemistry provides a powerful toolkit for the precise functionalization of aromatic rings. These methods allow for the introduction of halogens at specific positions that are often inaccessible through classical electrophilic aromatic substitution.

Directed Ortho-Metalation and Subsequent Halogen Exchange

Directed ortho-metalation (DoM) is a highly regioselective strategy that utilizes a directing group (DG) on an aromatic ring to guide a strong base (typically an organolithium reagent) to deprotonate a specific C-H bond at the ortho position. The resulting organometallic intermediate can then be trapped with an electrophile, such as a halogenating agent, to install a halogen atom with high precision.

While this compound lacks a classical directing group, the principles of DoM are central to controlling regioselectivity in polyhalogenated systems. The existing halogen and fluorine substituents significantly influence the acidity of the remaining C-H bond. The powerful electron-withdrawing effects of the fluorine atoms increase the acidity of the proton at the C6 position, making it susceptible to deprotonation by a strong base. This site-specific metalation would create an aryl anion that can then react with an electrophilic bromine or chlorine source to introduce another halogen, or to form other functional groups. This approach offers a pathway to synthesize specifically substituted isomers that would be difficult to obtain otherwise. chalmers.seresearchgate.net

Base-Mediated Halogen Migration Phenomena ("Halogen Dance") in Fluoroaromatics

The "halogen dance" is a fascinating rearrangement reaction observed in halogenated aromatic compounds, particularly upon treatment with strong bases. researchgate.net This phenomenon involves the migration of a halogen atom from its original position to another on the aromatic ring, typically a thermodynamically more stable one. The mechanism is believed to proceed through a series of deprotonation and metalation steps, where the halogen appears to "dance" around the ring. researchgate.net

In fluoroaromatics, the high electronegativity of fluorine can significantly influence the position of the organometallic intermediate, thereby guiding the migration pathway. The development of synthetically useful halogen dance reactions in arenes has been challenging due to competing side reactions. researchgate.net However, under carefully controlled conditions, this deprotonation-promoted heavy halogen migration can be a powerful tool for isomerizing polyhalogenated compounds or for functionalizing a position that was previously occupied by a halogen. researchgate.net For a molecule like this compound, treatment with a strong base could potentially induce the migration of the bromine or chlorine atom, leading to a different constitutional isomer.

Table 2: Conditions Favoring Halogen Dance Reactions

| Condition | Rationale | Example Reagents |

|---|---|---|

| Strong, Non-nucleophilic Base | To deprotonate the aromatic ring without causing nucleophilic substitution. | Lithium diisopropylamide (LDA), s-Butyllithium (s-BuLi) |

| Low Temperature | To control the reaction and prevent decomposition or aryne formation. | -78 °C to 0 °C |

| Aprotic Solvent | To maintain the stability of the organometallic intermediates. | Tetrahydrofuran (THF), Diethyl ether |

| Presence of a "Heavy" Halogen | Bromine and iodine are more prone to migration than chlorine. | Bromo- and iodo-substituted aromatics |

Regioselective Functionalization Strategies

Control of Site-Specificity in Polyhalogenated Arenes

Achieving site-specificity in the functionalization of polyhalogenated arenes is a central challenge in organic synthesis. The outcome of a reaction is governed by a delicate interplay of electronic effects, steric hindrance, and the inherent reactivity of the carbon-halogen bonds.

In electrophilic aromatic substitution, halogen atoms are deactivating yet direct incoming electrophiles to the ortho and para positions. However, in a molecule with multiple deactivating halogens like this compound, the ring is highly deactivated, making further electrophilic substitution difficult.

A more effective strategy for selective functionalization relies on the differential reactivity of the carbon-halogen bonds. In transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), the reactivity of C-X bonds follows the order C-I > C-Br > C-Cl >> C-F. For this compound, this hierarchy allows for selective reaction at the C-Br bond while leaving the C-Cl and C-F bonds intact. By carefully choosing the catalyst, ligands, and reaction conditions, a coupling partner can be introduced exclusively at the bromine-bearing position. This differential reactivity is a cornerstone of modern synthetic strategy, enabling the stepwise and site-specific construction of complex molecules from polyhalogenated platforms.

Table 3: Factors Controlling Regioselectivity in Polyhalogenated Arenes

| Factor | Description | Application Example |

|---|---|---|

| Electronic Effects | The inductive and resonance effects of halogens influence ring activation and directing effects. | Halogens deactivate the ring towards electrophilic attack but direct ortho/para. |

| Steric Hindrance | The size of substituents can block access to adjacent positions, favoring reaction at less crowded sites. | A bulky reagent may preferentially attack a less sterically hindered position. |

| Differential C-X Bond Reactivity | The bond strength varies significantly (C-F > C-Cl > C-Br > C-I), allowing for selective cleavage. | Palladium-catalyzed cross-coupling can be performed selectively at the C-Br bond in the presence of C-Cl and C-F bonds. |

| C-H Bond Acidity | Electron-withdrawing groups (like fluorine) increase the acidity of nearby protons, enabling site-selective deprotonation. | A strong base can selectively remove the most acidic proton, creating a specific site for functionalization. |

Benzyne (B1209423) Intermediate Formation via Metal-Halogen Exchange and Elimination

The synthesis of highly substituted aromatic compounds can sometimes proceed through a highly reactive and transient intermediate known as benzyne (or aryne). libretexts.orglibretexts.org This intermediate is characterized by a formal triple bond within the benzene ring, which is highly strained and thus highly reactive. youtube.comyoutube.com One pathway to generate a benzyne intermediate involves a two-step process: metal-halogen exchange followed by elimination.

The process is initiated with a di-halogenated aromatic precursor. A strong organometallic base, typically an organolithium reagent like n-butyllithium, is used to perform a metal-halogen exchange. wikipedia.orgias.ac.in This reaction is a fundamental transformation in organometallic chemistry where an organic halide is converted into an organometallic product. wikipedia.org The rate of exchange is generally dependent on the halogen, following the trend I > Br > Cl. wikipedia.org The exchange replaces a halogen atom on the aromatic ring with a metal atom (e.g., lithium), creating a lithiated arene species. wikipedia.orgnih.gov

Following the metal-halogen exchange, the resulting organometallic intermediate can undergo an elimination reaction if a leaving group is present on an adjacent carbon. The metal halide is eliminated, leading to the formation of the benzyne triple bond. youtube.com This elimination-addition mechanism is a key feature of some nucleophilic aromatic substitutions that occur under forcing conditions with very strong bases. libretexts.orglibretexts.org The existence of this symmetrical intermediate has been confirmed through isotopic labeling experiments, where the final position of a substituent differs from the initial position of the leaving group. youtube.comopenstax.org The highly reactive benzyne can then be trapped by a nucleophile or a diene (in a Diels-Alder reaction) to form the desired substituted product. openstax.org

Catalytic Systems and Reagents in this compound Synthesis

The synthesis of halogenated aromatic compounds often requires specific catalysts and reagents to achieve the desired regioselectivity and reaction efficiency. The introduction of bromine and chlorine atoms onto the trifluorobenzene backbone to produce this compound involves carefully selected systems that can activate the reactants appropriately.

Role of Lewis Acids in Halogenation Processes (e.g., FeBr₃)

Electrophilic aromatic halogenation is a common method for introducing halogen substituents onto an aromatic ring. wikipedia.org For less reactive aromatic compounds, such as those deactivated by existing electron-withdrawing groups, the halogen molecule (e.g., Br₂) is not a sufficiently strong electrophile to react at a reasonable rate. masterorganicchemistry.com To enhance the electrophilicity of the halogen, a Lewis acid catalyst is required. wikipedia.orglscollege.ac.inlibretexts.org

Typical Lewis acids used for this purpose include iron(III) bromide (FeBr₃), iron(III) chloride (FeCl₃), and aluminum chloride (AlCl₃). wikipedia.orgchemguide.co.uk The role of the Lewis acid, such as FeBr₃ in a bromination reaction, is to accept a lone pair of electrons from one of the bromine atoms in the Br₂ molecule. masterorganicchemistry.com This interaction polarizes the bromine-bromine bond, creating a partial positive charge on the terminal bromine atom and forming a highly electrophilic complex (e.g., Br⁺[FeBr₄]⁻). masterorganicchemistry.comdpbspgcollege.edu.in This "activated" bromine is then much more susceptible to attack by the electron-rich π-system of the benzene ring, initiating the electrophilic substitution. masterorganicchemistry.comlibretexts.org The reaction proceeds through a positively charged intermediate known as an arenium ion or sigma complex, which then loses a proton to restore aromaticity and yield the brominated product, regenerating the Lewis acid catalyst in the process. masterorganicchemistry.comlibretexts.orglibretexts.org

Application of Radical Initiators (e.g., Azodiisobutyl cyanide)

In some synthetic routes for halogenated benzenes, radical initiators are employed to facilitate the reaction. Azobisisobutyronitrile (AIBN), referred to in some patents as Azodiisobutyl cyanide, is a common radical initiator used in organic synthesis. wikipedia.orggoogle.com AIBN decomposes upon heating (typically above 65 °C) or UV irradiation, eliminating a molecule of nitrogen gas to form two 2-cyano-2-propyl radicals. wikipedia.orgresearchgate.net The release of stable nitrogen gas makes this decomposition thermodynamically favorable. wikipedia.org

These resulting radicals can initiate a variety of radical chain reactions, including certain halogenation processes. wikipedia.orgthecarbondr.com A patent for a related compound, 1-bromo-2,4,5-trifluorobenzene, describes a synthetic method that utilizes both iron powder (a precursor for the Lewis acid catalyst) and azodiisobutyl cyanide. google.com In this process, 1,2,4-trifluorobenzene is reacted with liquid bromine in the presence of iron powder and an organic solvent. After an initial reaction period, azodiisobutyl cyanide is added at an elevated temperature. google.com The initiator likely promotes the radical-based steps of the halogenation, potentially complementing the Lewis acid-catalyzed electrophilic substitution pathway to improve reaction yield and efficiency. google.com AIBN is often considered safer to handle than other radical initiators like benzoyl peroxide due to a lower risk of explosion. wikipedia.orgresearchgate.net

Phase-Transfer Catalysis in Halogen Exchange (General Context)

Phase-transfer catalysis (PTC) is a powerful technique used to facilitate reactions between reactants located in different, immiscible phases (e.g., an aqueous phase and an organic phase). nih.govbiomedres.us This methodology is particularly useful in nucleophilic substitution reactions, including halogen exchange (Finkelstein-type reactions), where an anionic nucleophile from an aqueous solution needs to react with an organic substrate dissolved in an organic solvent. frontiersin.org

A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt (e.g., tetrabutylammonium (B224687) bromide), possesses both hydrophilic (the charged 'head') and lipophilic (the alkyl chains) properties. biomedres.us The catalyst functions by forming an ion pair with the anion (e.g., a halide ion) in the aqueous phase. biomedres.us This new, larger ion pair has sufficient lipophilicity to be extracted into the organic phase. biomedres.us Once in the organic phase, the anion is poorly solvated and highly reactive, allowing it to readily react with the organic substrate. biomedres.us After the reaction, the catalyst cation can return to the aqueous phase to transport another reactant anion, thus continuing the catalytic cycle. biomedres.us By overcoming the phase barrier, PTC can significantly increase reaction rates, allow for milder reaction conditions, and improve yields, making it a valuable tool in the synthesis of various halogenated compounds. biomedres.us

Green Chemistry Principles and Sustainable Synthesis Approaches

The development of synthetic routes for chemical compounds is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. opcw.org These principles focus on designing products and processes that minimize the use and generation of hazardous substances. nih.gov

Atom Economy and Reaction Efficiency Considerations

A key metric in green chemistry is atom economy , a concept developed to measure the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired final product. acs.orgrsc.org It is calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, multiplied by 100%. primescholars.com

% Atom Economy = (Molecular Mass of Desired Product / Sum of Molecular Masses of All Reactants) x 100

A reaction with a high atom economy is one that generates minimal waste, as most of the atoms from the starting materials become part of the product. rsc.org Different types of reactions have inherently different atom economies.

| Reaction Type | General Scheme | Inherent Atom Economy | Byproducts |

| Addition | A + B → C | 100% | None |

| Rearrangement | A → B | 100% | None |

| Substitution | A-B + C → A-C + B | < 100% | Leaving group (B) |

| Elimination | A-B → A + B | < 100% | Leaving group (B) |

This table provides an interactive overview of atom economy for different reaction types.

Therefore, when designing a sustainable synthesis, chemists aim to utilize reactions with high atom economy and employ catalytic reagents over stoichiometric ones, as catalysts are used in small amounts and are not consumed in the reaction, further reducing waste. nih.govacs.org

Solvent Selection and Minimization of Environmental Impact

However, modern chemical manufacturing standards, guided by the principles of green chemistry, strongly discourage the use of such solvents due to their significant health, safety, and environmental hazards. utoronto.carsc.org Carbon tetrachloride is a potent ozone-depleting substance and a suspected human carcinogen, while chloroform is also a suspected carcinogen and environmentally persistent. whiterose.ac.uk Many solvent selection guides developed by pharmaceutical and chemical companies now classify these solvents as "banned" or "undesirable." whiterose.ac.ukgctlc.org

The focus has shifted to identifying greener, more sustainable alternatives that provide similar performance without the associated hazards. The ideal replacement solvent should be effective for the reaction, non-toxic, non-carcinogenic, biodegradable, and sourced from renewable feedstocks if possible. jk-sci.com

For electrophilic bromination, potential greener alternatives to chlorinated solvents include hydrocarbons like heptane (B126788) or cyclohexane. While flammable, they have a significantly better environmental and health profile compared to chloroform or carbon tetrachloride. Another strategy is to minimize solvent use altogether or explore solvent-free reaction conditions, although this can present challenges in managing reaction temperature and mixing on a large scale. The selection process involves a holistic assessment of the solvent's entire life cycle. utoronto.ca

Below is a comparative table of traditional versus greener solvent alternatives for consideration in this type of synthesis.

Interactive Data Table: Solvent Properties Comparison

| Solvent | Type | Boiling Point (°C) | Key Environmental/Health Concerns | Green Chemistry Rating |

|---|---|---|---|---|

| Carbon Tetrachloride | Traditional | 77 | Ozone-depleting, suspected carcinogen, high toxicity | Banned/Undesirable |

| Chloroform | Traditional | 61 | Suspected carcinogen, environmentally persistent | Banned/Undesirable |

| Heptane | Greener Alt. | 98 | Flammable, low aquatic toxicity | Preferable |

| Cyclohexane | Greener Alt. | 81 | Flammable, low aquatic toxicity | Usable |

| Toluene | Traditional | 111 | Toxic, potential reproductive hazard | Undesirable |

Process Optimization and Scalability Studies for Industrial Implementation

Transitioning a synthetic route from a laboratory scale to industrial implementation requires rigorous process optimization and scalability studies. The primary goals are to ensure safety, maximize yield and purity, minimize cost and waste, and develop a robust and reproducible manufacturing process. For the synthesis of this compound, several key parameters would be the focus of such studies.

Reaction Condition Optimization:

Stoichiometry: The molar ratio of 1-chloro-2,4,5-trifluorobenzene (B6597216) to bromine would be optimized to maximize conversion while minimizing the formation of impurities, such as di-brominated products, and reducing the amount of unreacted starting material.

Catalyst Loading: The amount of Lewis acid catalyst (e.g., iron powder, FeBr₃, AlCl₃) must be carefully controlled. Insufficient catalyst can lead to slow or incomplete reactions, while excess catalyst can promote side reactions and complicate purification.

Temperature Control: Electrophilic aromatic bromination is typically an exothermic reaction. nih.gov Effective heat management is crucial for safety and selectivity. Runaway reactions are a significant hazard. The optimal temperature profile would be determined to ensure a controlled reaction rate without degrading the product or precursor.

Reaction Time: The reaction would be monitored to determine the point of maximum product formation, avoiding prolonged reaction times that could lead to the formation of degradation products or impurities.

Scalability and Safety Considerations: The scale-up of this process introduces significant challenges. The corrosive and toxic nature of bromine requires specialized handling procedures and equipment constructed from corrosion-resistant materials. A major safety concern is the potential for a runaway reaction due to the exothermicity of the bromination. nih.gov

To mitigate these risks, modern manufacturing techniques are increasingly being adopted. One such technique is continuous flow chemistry. nih.gov Performing the bromination in a flow reactor rather than a large batch reactor offers superior heat transfer, precise control over reaction parameters, and improved safety by minimizing the volume of hazardous materials being reacted at any given moment. This approach allows for the in situ generation of the brominating agent, further enhancing safety by avoiding the storage of large quantities of molecular bromine. nih.gov

Downstream Processing and Purification: After the reaction is complete, the process of isolating and purifying the final product is critical for industrial implementation. This typically involves:

Quenching: Neutralizing any remaining bromine, often with a reducing agent like sodium bisulfite. google.com

Workup: Washing the organic phase to remove the catalyst and any water-soluble byproducts.

Solvent Removal: Distilling the solvent, which should be recovered and recycled to minimize waste and improve process economics.

Final Purification: The crude product would likely be purified by vacuum distillation or recrystallization to achieve the high purity required for its use as an intermediate in pharmaceuticals or agrochemicals. google.com

The optimization of these downstream processes is as important as the reaction itself for developing a commercially viable and scalable manufacturing route.

Below is a table summarizing key parameters for process optimization and scalability.

Interactive Data Table: Process Optimization Parameters

| Parameter | Focus Area | Impact on Scalability | Optimization Goal |

|---|---|---|---|

| Temperature | Reaction Kinetics, Safety | Crucial for preventing runaway reactions | Maintain optimal temperature for maximum yield and selectivity while ensuring safety. |

| Reactant Ratio | Yield, Purity | Affects raw material cost and downstream purification load | Use minimal excess of bromine to drive reaction to completion without forming significant byproducts. |

| Catalyst | Reaction Rate, Purity | Cost, separation, and disposal of catalyst waste | Identify a low-cost, highly active, and selective catalyst with minimal loading. |

| Mixing | Heat & Mass Transfer | Critical in large reactors to ensure homogeneity and prevent hot spots | Ensure efficient mixing to maintain uniform temperature and concentration. |

| Process Type | Safety, Control, Throughput | Continuous flow offers significant safety and control advantages over batch | Implement continuous flow processing to mitigate hazards and improve consistency. |

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 3 Chloro 2,4,5 Trifluorobenzene

Metal-Catalyzed Cross-Coupling Reactions Utilizing 1-Bromo-3-chloro-2,4,5-trifluorobenzene

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. scielo.br For substrates containing multiple different halogen atoms, such as this compound, the chemoselectivity of these reactions is of primary importance. The selectivity is governed by the relative rates of oxidative addition of the C-X bond to the palladium(0) catalyst. The generally accepted order of reactivity for aryl halides is C-I > C-OTf > C-Br > C-Cl. libretexts.orgwikipedia.org This reactivity trend allows for selective functionalization at the more labile C-Br bond while leaving the C-Cl and C-F bonds intact.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. bohrium.com The catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org

For this compound, the significant difference in reactivity between the C-Br and C-Cl bonds enables highly selective coupling. The oxidative addition step, which is typically rate-determining, is expected to occur exclusively at the weaker C-Br bond. libretexts.org This allows for the synthesis of 3-chloro-2,4,5-trifluoro-biphenyl derivatives, leaving the chloro-substituent available for subsequent, more forcing, coupling reactions if desired. A variety of boronic acids and palladium catalyst systems can be employed for this transformation. researchgate.net

Table 1: Predicted Reaction Parameters for the Selective Suzuki-Miyaura Coupling of this compound

| Parameter | Details | Purpose |

| Aryl Halide | This compound | Electrophilic partner, reaction at C-Br bond |

| Boronic Acid | Aryl-B(OH)₂ or Alkyl-B(OH)₂ | Nucleophilic partner |

| Pd Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ / Ligand | Catalyzes the C-C bond formation |

| Ligand | PPh₃, SPhos, XPhos, etc. | Stabilizes the Pd center and facilitates catalysis |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation |

| Solvent | Toluene, Dioxane, DMF, H₂O | Solubilizes reactants and facilitates the reaction |

| Predicted Product | 3-Chloro-2,4,5-trifluoro-1,1'-biphenyl derivative | Product of selective C-Br bond coupling |

Note: This table represents a predicted reaction based on established principles of Suzuki-Miyaura coupling selectivity. Specific conditions may require optimization.

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organic halide with an organotin compound (organostannane). wikipedia.org Similar to the Suzuki reaction, the mechanism proceeds via oxidative addition, transmetalation, and reductive elimination. wikipedia.org Organostannanes are stable to air and moisture and are compatible with a wide range of functional groups, making the Stille reaction a broadly applicable synthetic method. libretexts.org

The same principle of chemoselectivity applies to the Stille coupling of this compound. The preferential oxidative addition of the C-Br bond over the C-Cl bond to the palladium(0) catalyst is the key to selectivity. wikipedia.org This allows for the synthesis of various coupled products by choosing the appropriate organostannane reagent (e.g., vinyl, aryl, or alkynyl stannanes) while preserving the chlorine substituent. libretexts.org

The selective reactivity of the C-Br bond in this compound can be exploited in a range of other palladium-catalyzed transformations.

Heck Reaction: This reaction couples aryl halides with alkenes to form substituted alkenes. wikipedia.org For this compound, a Heck reaction would be expected to proceed selectively at the C-Br position, yielding a 1-(3-chloro-2,4,5-trifluorophenyl)-alkene derivative. The reaction is catalyzed by palladium complexes and requires a base. organic-chemistry.org

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The greater reactivity of the C-Br bond compared to the C-Cl bond would direct the alkynylation to the 1-position of the benzene (B151609) ring, producing a 1-alkynyl-3-chloro-2,4,5-trifluorobenzene. libretexts.org

Buchwald-Hartwig Amination: This is a powerful method for forming C-N bonds by coupling aryl halides with primary or secondary amines. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by palladium complexes with specialized phosphine (B1218219) ligands. libretexts.org When applied to this compound, this reaction would selectively form an N-(3-chloro-2,4,5-trifluorophenyl)amine, demonstrating the utility of this substrate in synthesizing complex aniline (B41778) derivatives.

Electrophilic Aromatic Substitution Reactions of this compound

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The feasibility of these reactions is highly dependent on the electronic nature of the ring.

The aromatic ring of this compound is substituted with five electron-withdrawing halogen atoms. Halogens deactivate aromatic rings towards electrophilic attack through their strong negative inductive effect (-I), which outweighs their weaker positive mesomeric effect (+M). stackexchange.com The presence of five such deactivating groups makes the benzene ring extremely electron-poor and therefore highly resistant to attack by common electrophiles used in nitration or halogenation.

The single remaining hydrogen atom at the 6-position is sterically hindered and electronically deactivated. Furthermore, the directing effects of the existing halogens are conflicting. While all halogens are ortho-, para-directing, the fluorine at C-5 and the bromine at C-1 direct towards the C-6 position, whereas the fluorine at C-2 and the chlorine at C-3 direct away from it. This combination of severe electronic deactivation and steric hindrance makes standard electrophilic aromatic substitution reactions, such as nitration (using HNO₃/H₂SO₄) or further halogenation, exceptionally difficult and synthetically unviable for this compound. researchgate.net Forcing conditions would likely lead to decomposition rather than predictable substitution.

Radical Reactions Involving this compound

Radical reactions offer an alternative pathway for the functionalization of halogenated aromatic compounds. These reactions involve intermediates with unpaired electrons and are often initiated by heat, light, or a radical initiator like azobisisobutyronitrile (AIBN). tcichemicals.com

In this compound, the carbon-halogen bond strengths decrease in the order C-F > C-Cl > C-Br. The C-Br bond is the weakest and therefore the most susceptible to homolytic cleavage. Consequently, radical reactions are expected to occur selectively at the C-Br bond.

Potential radical pathways include:

Radical Abstraction: A sufficiently reactive radical species could abstract the bromine atom, generating a 3-chloro-2,4,5-trifluorophenyl radical. This aryl radical could then be trapped by a hydrogen donor or participate in other radical chain processes. Theoretical studies on similar halogenated molecules reacting with hydroxyl radicals show that direct halogen atom abstraction is a possible, though sometimes high-energy, pathway. nih.gov

Reductive Debromination: In the presence of a radical initiator and a hydrogen atom donor (e.g., a thiol or tributyltin hydride), a radical chain reaction could selectively cleave the C-Br bond, replacing the bromine atom with hydrogen to yield 1-chloro-2,4,5-trifluorobenzene (B6597216).

Initiator-Mediated Reactions: The use of radical initiators in the synthesis of related compounds like 1-bromo-2,4,5-trifluorobenzene (B152817) suggests that radical mechanisms can play a role in the functionalization of such highly halogenated systems. google.com

Interaction with Hydroxyl Radicals: Theoretical and Experimental Analysis (Related Compounds)

While direct experimental or theoretical studies on the interaction of this compound with hydroxyl radicals (•OH) are not extensively documented, the reactivity can be inferred from studies on related halogenated and aromatic compounds. The hydroxyl radical is a highly reactive species that can react with aromatic compounds through several pathways, including addition to the aromatic ring and hydrogen atom abstraction. unito.it

For benzene, the primary reaction with •OH radicals involves the addition to the aromatic ring, forming a hydroxycyclohexadienyl radical. psu.edursc.org In the presence of oxygen, this intermediate can undergo further reactions to form phenol (B47542) as a major product. psu.edursc.org The presence of halogen substituents on the benzene ring is known to influence the rate and mechanism of this reaction. Electron-withdrawing groups, such as halogens, generally decrease the reactivity of the aromatic ring towards electrophilic attack by the hydroxyl radical. researchgate.net

Theoretical studies on other halogenated compounds, such as polyhalogenated quinones, have shown that they can produce hydroxyl radicals in the presence of hydrogen peroxide. nih.gov This suggests a complex interplay between halogenated aromatics and reactive oxygen species. The reaction kinetics of •OH with various organic molecules, including halogenated ones, are often studied to understand their atmospheric fate and degradation pathways. rsc.orgnih.govnist.govrsc.org

Mechanistic Pathways and Kinetic Parameters

The mechanistic pathways for the reaction of this compound with hydroxyl radicals are expected to be complex. The radical can potentially add to any of the carbon atoms of the benzene ring, leading to a mixture of isomeric hydroxycyclohexadienyl radicals. The position of attack will be influenced by the electronic effects of the halogen substituents.

Benzyne (B1209423) Chemistry Derived from this compound Precursors

In Situ Generation and Trapping of Benzyne Intermediates

This compound is a potential precursor for the in situ generation of a highly reactive benzyne intermediate, specifically 3-chloro-2,4,5-trifluorobenzyne. The generation of benzynes from halogenated aromatic compounds typically involves the use of a strong base, such as an organolithium reagent or lithium diisopropylamide (LDA), to effect an elimination reaction. In this case, the base would abstract the proton ortho to one of the halogens, followed by the elimination of a metal halide.

Once generated, these strained and highly electrophilic benzynes are not isolated but are immediately trapped by a suitable reagent present in the reaction mixture. Common trapping agents include dienes, which undergo [4+2] cycloaddition reactions.

Regioselectivity in [4+2] Cycloaddition Reactions (Diels-Alder)

The Diels-Alder reaction is a powerful tool for the construction of cyclic systems. When an unsymmetrical benzyne, such as the putative 3-chloro-2,4,5-trifluorobenzyne, reacts with an unsymmetrical diene, the issue of regioselectivity arises, meaning that two or more constitutional isomers can be formed. masterorganicchemistry.com

The regioselectivity of the Diels-Alder reaction is governed by electronic factors, specifically the polarization of the diene and the dienophile (the benzyne). youtube.comyoutube.com The distribution of the final products depends on the alignment of the interacting frontier molecular orbitals of the reactants. For unsymmetrical dienes, those with substituents at the 1-position tend to yield "ortho" products, while those with substituents at the 2-position favor the formation of "para" products. masterorganicchemistry.com In the case of 3-chloro-2,4,5-trifluorobenzyne, the electronic asymmetry introduced by the chlorine and fluorine atoms would direct the regiochemical outcome of its cycloaddition reactions. beilstein-journals.org

| Factor | Description | Expected Influence on 3-chloro-2,4,5-trifluorobenzyne Reactions |

|---|---|---|

| Electronic Effects of Substituents | Electron-donating or withdrawing groups on the diene and dienophile polarize the π-systems, directing the orientation of the cycloaddition. | The chloro and fluoro substituents on the benzyne will create a dipole, influencing the approach of the diene. |

| Diene Substitution Pattern | The position of substituents on the diene (e.g., 1-substituted vs. 2-substituted) generally leads to a preference for specific regioisomers ("ortho" vs. "para"). masterorganicchemistry.com | The choice of a substituted diene will be crucial in controlling the regiochemical outcome of the trapping reaction. |

| Reaction Conditions | Temperature, solvent, and the presence of catalysts can sometimes influence the ratio of regioisomers, particularly if the reaction is reversible. beilstein-journals.org | Kinetic versus thermodynamic control could potentially be exploited by varying the reaction conditions. |

Isomerization and Rearrangement Processes Induced by Reaction Conditions

Polyhalogenated aromatic compounds can undergo isomerization or rearrangement reactions under certain conditions, such as high temperatures or in the presence of catalysts. nih.govgoogle.com These reactions involve the migration of substituents around the aromatic ring, leading to the formation of structural isomers. solubilityofthings.commasterorganicchemistry.comwiley-vch.demsu.edulibretexts.org

For a molecule like this compound, isomerization could potentially lead to a mixture of other bromochlorotrifluorobenzene isomers. The driving force for such rearrangements is typically the formation of a thermodynamically more stable isomer. The study of isomerization processes is important for understanding the stability of these compounds and for developing synthetic routes to specific isomers. Photochemical conditions can also induce isomerizations in aromatic compounds. leidenuniv.nlyoutube.com

Despite a comprehensive search for spectroscopic data pertaining to the chemical compound this compound, no publicly available experimental or computational data for its ¹H NMR, ¹³C NMR, ¹⁹F NMR, or FTIR spectra could be located in scientific literature, databases, or other reputable sources.

The inquiry requested a detailed article on the "Advanced Spectroscopic and Structural Characterization of this compound and Its Derivatives," structured around specific spectroscopic techniques. However, the absence of primary spectral data—such as chemical shifts, coupling constants, and vibrational frequencies—for the title compound makes it impossible to provide a thorough, informative, and scientifically accurate analysis as stipulated by the instructions.

Information was found for structurally similar compounds, including 1-Bromo-2,4,5-trifluorobenzene and 1-Bromo-3-chlorobenzene. While these related molecules offer a general context for the spectroscopic properties of halogenated benzenes, a detailed discussion of their spectra would fall outside the strict scope of the request, which was to focus solely on this compound.

Therefore, the generation of the requested article cannot be completed at this time due to the unavailability of the necessary scientific data for the specified compound.

Advanced Spectroscopic and Structural Characterization of 1 Bromo 3 Chloro 2,4,5 Trifluorobenzene and Its Derivatives

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Raman Spectral Analysis

Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule, offering a specific fingerprint based on its structure. While a dedicated Raman spectrum for 1-bromo-3-chloro-2,4,5-trifluorobenzene is not extensively documented in public literature, its spectral features can be reliably predicted based on extensive studies of related polyhalogenated benzene (B151609) derivatives. mdpi.comresearchgate.net The spectrum is expected to be dominated by vibrations characteristic of the substituted benzene ring and the various carbon-halogen bonds.

Key vibrational modes anticipated in the Raman spectrum include aromatic C-C stretching, ring breathing and deformation modes, C-H bending, and the characteristic stretching vibrations of the C-F, C-Cl, and C-Br bonds. rsc.orgresearchgate.net The substitution pattern and the electronic effects of the five halogen atoms significantly influence the frequencies and intensities of these modes. The high degree of substitution removes several degeneracies present in simpler molecules like benzene, leading to a complex but highly characteristic spectrum. rsc.orgnih.gov

Assignment of Characteristic Vibrational Modes

The assignment of vibrational modes for this compound is based on established frequency ranges for specific bonds in aromatic systems. The mass of the halogen atom is a primary determinant for the frequency of the C-X stretching vibration; as the atomic mass increases, the vibrational frequency decreases. spectroscopyonline.com

The main vibrational regions and their assignments are as follows:

Aromatic C-H Vibrations: While only one C-H bond is present, its stretching vibration is expected in the 3100-3000 cm⁻¹ region. vscht.cz In-plane and out-of-plane bending vibrations would occur at lower frequencies.

Aromatic Ring Vibrations: C=C stretching vibrations within the aromatic ring typically appear in the 1600-1400 cm⁻¹ range. mdpi.comdavuniversity.org The "ring breathing" mode, a symmetric radial expansion and contraction of the ring, is expected near 1000 cm⁻¹. researchgate.net

Carbon-Fluorine Vibrations: The C-F stretching modes are typically strong and are found in the 1250-1000 cm⁻¹ region. spectroscopyonline.com The presence of multiple fluorine atoms can lead to several distinct bands due to symmetric and asymmetric stretching combinations.

Carbon-Chlorine and Carbon-Bromine Vibrations: The C-Cl stretch is anticipated in the 850-550 cm⁻¹ range, while the heavier C-Br bond vibrates at a lower frequency, typically between 680-515 cm⁻¹. spectroscopyonline.com These peaks are often intense in Raman spectra.

An interactive data table summarizing the expected characteristic vibrational modes is provided below.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Stretching of the single carbon-hydrogen bond on the aromatic ring. vscht.cz |

| Aromatic C=C Stretch | 1600 - 1400 | In-plane stretching vibrations of the carbon-carbon bonds within the benzene ring. mdpi.comdavuniversity.org |

| C-F Stretch | 1250 - 1000 | Stretching vibrations of the three carbon-fluorine bonds. spectroscopyonline.com |

| Ring Breathing Mode | ~1000 | Symmetric radial stretching of the benzene ring. researchgate.net |

| C-Cl Stretch | 850 - 550 | Stretching vibration of the carbon-chlorine bond. spectroscopyonline.com |

| C-Br Stretch | 680 - 515 | Stretching vibration of the carbon-bromine bond. spectroscopyonline.com |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous determination of a compound's elemental formula by measuring its mass-to-charge ratio (m/z) with extremely high precision. researchgate.netnih.gov For this compound (C₆HBrClF₃), HRMS can readily confirm its composition by providing an exact mass that distinguishes it from other potential formulas with the same nominal mass.

The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br) and chlorine (isotopes ³⁵Cl and ³⁷Cl) creates a highly characteristic and complex isotopic pattern. The molecular ion peak will appear as a cluster of peaks (M, M+2, M+4, etc.), with the relative intensities of these peaks being predictable from the natural abundance of the isotopes. Calculating the theoretical isotope pattern is a critical step in confirming the identity of the molecule. nih.gov

The table below details the calculated exact masses and expected relative abundances for the primary molecular ions of C₆HBrClF₃. The monoisotopic mass, corresponding to the ion containing the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ³⁵Cl, ⁷⁹Br), is 243.8870 Da.

| Isotopic Formula | Theoretical Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|

| ¹²C₆¹H¹⁹F₃³⁵Cl⁷⁹Br | 243.8870 | 77.6 |

| ¹²C₅¹³C¹H¹⁹F₃³⁵Cl⁷⁹Br | 244.8904 | 5.1 |

| ¹²C₆¹H¹⁹F₃³⁷Cl⁷⁹Br | 245.8841 | 25.1 |

| ¹²C₆¹H¹⁹F₃³⁵Cl⁸¹Br | 245.8850 | 75.9 |

| ¹²C₆¹H¹⁹F₃³⁷Cl⁸¹Br | 247.8820 | 24.6 |

Note: Relative abundances are calculated based on the natural isotopic abundances and normalized to the most abundant combination in the M+2 cluster. The combined peak at a nominal mass of 246 (m/z) is the most intense.

X-ray Crystallography for Solid-State Structural Determination (Relevant Derivatives)

While the single-crystal X-ray structure of this compound has not been reported in publicly accessible crystallographic databases, analysis of related polyhalogenated benzene derivatives provides significant insight into the expected solid-state behavior. mdpi.comresearchgate.net X-ray crystallography reveals the precise three-dimensional arrangement of molecules in a crystal lattice and the nature of the intermolecular interactions that govern this packing.

Analysis of Halogen Bonding (C-X···Y Interactions)

Halogen bonding is a highly directional, attractive noncovalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.govwikipedia.org The strength of the σ-hole increases with the polarizability of the halogen, following the trend I > Br > Cl > F. In this compound, the bromine and chlorine atoms are the primary halogen bond donors.

Potential halogen bonds that could be observed in the crystal structure include:

C-Br···Cl: The bromine atom's strong σ-hole could interact with the electron-rich equatorial belt of a chlorine atom on a neighboring molecule.

C-Br···F / C-Cl···F: Interactions with fluorine as a halogen bond acceptor are also possible, though fluorine is a weaker nucleophile than chlorine or bromine.

C-Br···π / C-Cl···π: The halogen atoms could also interact with the π-electron cloud of an adjacent aromatic ring.

These interactions are highly directional, with the C-X···Y angle typically approaching 180°, and they play a crucial role in dictating the supramolecular architecture. nih.gov

Examination of π-Stacking and Other Noncovalent Interactions

π-stacking interactions between aromatic rings are a common feature in the crystal structures of many benzene derivatives. However, research has shown that the presence of highly electronegative fluorine atoms significantly disrupts the face-to-face π-stacking motifs that are prevalent in chloro- and bromobenzene (B47551) crystals. rsc.orgrsc.org The electron-withdrawing nature of fluorine reduces the electron density of the aromatic π-system, which can lead to electrostatic repulsion in a face-to-face arrangement. researchgate.net

Consequently, in the crystal structure of this compound or its derivatives, it is more likely to observe:

Offset π-stacking: Where the rings are parallel but laterally displaced.

Edge-to-face interactions: Where the C-H bond of one ring points towards the face of another. rsc.org

The interplay between the disruptive effect of the fluorine atoms on π-stacking and the strong directional preference of halogen bonds from bromine and chlorine would ultimately define the final crystal packing motif. rsc.orgmdpi.com

Computational and Theoretical Investigations of 1 Bromo 3 Chloro 2,4,5 Trifluorobenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are essential for elucidating the fundamental electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction, from which numerous molecular properties can be derived.

The electronic structure of 1-bromo-3-chloro-2,4,5-trifluorobenzene is dictated by the interplay between the aromatic π-system of the benzene (B151609) ring and the inductive and resonance effects of its five halogen substituents. Quantum chemical calculations can map out the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity.

Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, reveals how electron density is distributed among the atoms. researchgate.net This analysis can quantify the charge transfer and delocalization of charge due to intramolecular interactions. researchgate.net For this compound, NBO analysis would likely show significant negative charge accumulation on the highly electronegative fluorine and chlorine atoms and a corresponding polarization of the carbon-halogen bonds. A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.

Quantum chemistry is widely used to predict spectroscopic parameters, which aids in the interpretation of experimental data.

NMR Chemical Shifts: Theoretical calculations, particularly those employing Density Functional Theory (DFT), can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts with reasonable accuracy. nih.govrsc.org The Gauge-Including Atomic Orbital (GIAO) method is a common approach for such predictions. These calculations would provide theoretical chemical shifts for the different nuclei in this compound, helping to assign signals in an experimental spectrum.

Vibrational Frequencies: The vibrational modes of a molecule correspond to the frequencies of infrared (IR) and Raman absorption. After performing a geometry optimization, a frequency calculation can be performed to predict these vibrational modes. researchgate.net For halogenated benzenes, DFT methods such as B3LYP with basis sets like 6-311++G(d,p) have shown good agreement with experimental FT-IR and FT-Raman spectra. researchgate.netresearchgate.net The calculated frequencies are often scaled by an empirical factor to better match experimental values. This analysis allows for a detailed assignment of each vibrational band to specific molecular motions, such as C-H stretching, C-C ring vibrations, and C-halogen stretching and bending modes. nih.gov

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity |

|---|---|---|---|

| C-H Stretch | 3100 | Moderate | High |

| C=C Ring Stretch | 1580 | High | Moderate |

| C-F Stretch | 1250 | Very High | Low |

| C-Cl Stretch | 750 | High | Moderate |

| C-Br Stretch | 680 | Moderate | High |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov It is particularly well-suited for studying medium to large molecules like substituted benzenes.

A fundamental step in any computational study is to determine the molecule's most stable three-dimensional structure, known as the optimized geometry. scispace.com Using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311G++(d,p)), the calculation iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is found. researchgate.netnih.gov For this compound, this would yield precise values for all bond lengths, bond angles, and dihedral angles. Given the rigid nature of the benzene ring, a detailed conformational analysis is not as critical as for flexible molecules, but the calculation would confirm the planarity of the aromatic system.

| Parameter | Description | Expected Outcome |

|---|---|---|

| Bond Length (Å) | C-C, C-H, C-F, C-Cl, C-Br | Precise internuclear distances |

| Bond Angle (°) | Angles between bonded atoms (e.g., C-C-C) | Values around 120° for ring carbons |

| Dihedral Angle (°) | Torsional angle defining planarity | Values of ~0° or ~180°, confirming planarity |

DFT is a powerful tool for exploring the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the most likely pathway from reactants to products. nih.gov This involves locating and characterizing the transition state (TS), which is the maximum energy point along the minimum energy reaction path. nih.gov

A transition state is identified as a first-order saddle point on the potential energy surface, which computationally corresponds to having exactly one imaginary frequency in a vibrational analysis. nih.gov This imaginary frequency represents the motion of the atoms along the reaction coordinate. Once a transition state is found, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that it correctly connects the desired reactants and products. For this compound, this methodology could be used to study reactions such as nucleophilic aromatic substitution, detailing the formation and breakdown of the Meisenheimer complex intermediate.

Once the optimized geometries of the reactants, products, and the transition state for a given reaction have been calculated, their electronic energies can be determined. From these energies, key thermodynamic and kinetic parameters can be derived. nih.gov

The reaction energy (or enthalpy, ΔH) is the difference in energy between the products and the reactants. It indicates whether a reaction is exothermic (releases energy) or endothermic (requires energy).

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior at the atomic level, offering insights that are often inaccessible through experimental means alone.

For a molecule such as this compound, MD simulations could elucidate several key aspects of its dynamic behavior and intermolecular interactions. A typical simulation would involve placing a number of these molecules in a simulation box, often with a solvent, and observing their behavior over nanoseconds or even microseconds.

Key insights that could be gained from MD simulations include:

Condensed-Phase Dynamics: Simulations can predict how the molecule behaves in liquid or solid states, revealing information about its packing, density, and diffusion characteristics.

Solvation Structure: By simulating the molecule in various solvents, one can analyze the radial distribution functions to understand how solvent molecules arrange themselves around the solute, identifying preferential interaction sites.

Intermolecular Aggregation: MD simulations can reveal the propensity of this compound molecules to self-aggregate. The simulations would show the preferred orientation of molecules within these clusters, which are likely governed by a combination of halogen bonding and π-π stacking interactions. The trajectories would provide a dynamic picture of how these aggregates form and evolve.

Conformational Analysis: While the benzene ring is rigid, simulations can track the vibrations and minor conformational changes of the molecule, providing data on bond lengths and angles in a condensed-phase environment.

These simulations rely on accurate force fields, which define the potential energy of the system. For halogenated compounds, force fields must be carefully parameterized to correctly describe anisotropic interactions like halogen bonding.

Advanced Analysis of Noncovalent Interactions

The functionality and structure of molecular systems are often dictated by a complex network of noncovalent interactions. In this compound, the interplay between halogen bonds (involving Br and Cl), hydrogen bonds, and π-system interactions is critical. Advanced computational methods are required to dissect and quantify these forces.

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, provides a rigorous method for analyzing the electron density (ρ) of a molecule to characterize chemical bonding. nih.govresearchgate.net Instead of being an arbitrary concept, a chemical bond in AIM is defined by the existence of a specific topological feature in the electron density distribution.

The analysis focuses on finding critical points in the electron density. A bond critical point (BCP) is a location between two atoms where the electron density is at a minimum along the line connecting them but at a maximum in the perpendicular directions. The properties of the electron density at this BCP reveal the nature of the interaction. researchgate.net

Key AIM Descriptors for Noncovalent Interactions:

Electron Density (ρ(r)) : The value of ρ at the BCP correlates with the strength of the bond. For noncovalent interactions like halogen bonds, these values are typically low. nih.gov

Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates whether the electron density is locally concentrated (∇²ρ(r) < 0, characteristic of covalent bonds) or depleted (∇²ρ(r) > 0, characteristic of closed-shell interactions like hydrogen and halogen bonds). nih.gov

Total Energy Density (H(r)) : The sign of H(r) at the BCP can also help distinguish the nature of the interaction, with negative values suggesting some covalent character.

For this compound, AIM analysis could be used to identify and characterize the various potential intermolecular bonds, such as C-Br···N or C-Cl···O halogen bonds with Lewis bases, as well as weaker C-F···H and C-H···π interactions. nih.govnih.gov The analysis would confirm the presence of these bonds through the identification of a bond path and a BCP between the interacting atoms and quantify their respective strengths. nih.gov

Interactive Table: Typical AIM Parameter Ranges for Halogen Bonds

This table presents typical values for halogen bonds found in related halogenated aromatic compounds, which would be expected for interactions involving this compound.

| Interaction Type | Electron Density (ρ) (a.u.) | Laplacian (∇²ρ) (a.u.) | Nature of Interaction |

| C-Br···N | 0.015 - 0.035 | 0.030 - 0.070 | Strong Halogen Bond |

| C-Cl···N | 0.010 - 0.025 | 0.025 - 0.050 | Moderate Halogen Bond |

| C-F···H | 0.002 - 0.010 | 0.010 - 0.020 | Weak Hydrogen Bond |

| C-H···π | 0.001 - 0.008 | 0.005 - 0.015 | van der Waals |

In systems with multiple noncovalent interactions, the total binding energy is often not simply the sum of individual bond energies. Cooperativity describes the phenomenon where multiple interactions mutually reinforce each other, leading to a total stabilization energy that is greater than the sum of its parts. Conversely, anticooperativity occurs when interactions weaken each other. arxiv.org

These effects are critical in understanding the self-assembly and recognition properties of molecules like this compound. The cooperative energy (E_coop) can be calculated by comparing the interaction energy of a larger molecular cluster (e.g., a trimer) with the sum of the interaction energies of its constituent dimers.

E_coop = E_trimer - (E_dimer1 + E_dimer2 + E_dimer3)

A negative E_coop value indicates cooperativity, while a positive value indicates anticooperativity.

In this compound, several cooperative effects can be anticipated. For instance, the strongly electron-withdrawing fluorine atoms will polarize the benzene ring and enhance the magnitude of the σ-holes on the bromine and chlorine atoms. nih.gov This intramolecular effect leads to stronger halogen bonds with other molecules. When multiple molecules assemble, the formation of one halogen bond can induce electronic changes that strengthen the next one in a chain-like fashion. nih.gov For example, in a head-to-tail arrangement, the bromine of one molecule forming a halogen bond with the π-system of a second could enhance the ability of the second molecule's bromine to bond with a third.

Interactive Table: Illustrative Example of Cooperativity in a Halogen-Bonded Trimer

This table provides a hypothetical but representative calculation demonstrating the concept of cooperative energy in a linear trimer (A···B···C) of a halogenated benzene.

| System | Interaction Energy (kcal/mol) |

| Dimer (A···B) | -3.5 |

| Dimer (B···C) | -3.5 |

| Dimer (A···C) (non-interacting) | 0.0 |

| Sum of Dimer Energies | -7.0 |

| Trimer (A···B···C) | -8.1 |

| Cooperative Energy (E_coop) | -1.1 |

Applications and Advanced Material Science Perspectives

1-Bromo-3-chloro-2,4,5-trifluorobenzene as a Versatile Building Block in Organic Synthesis

This compound is a significant halogenated aromatic compound that serves as a foundational component in organic synthesis. Its utility is derived from the distinct electronic properties and reactivity conferred by the presence of five different halogen substituents on the benzene (B151609) ring. The trifluorinated core creates an electron-deficient aromatic system, while the bromine and chlorine atoms provide specific sites for selective chemical transformations. myskinrecipes.com This combination of features makes it an invaluable intermediate for constructing complex molecular frameworks.

The structure of this compound is inherently suited for the development of more elaborate polyfluorinated aromatic compounds. Fluorinated organic molecules are crucial in various fields, including pharmaceuticals and materials science, often enhancing properties like metabolic stability and thermal resistance. myskinrecipes.com This specific compound acts as a rigid scaffold onto which further complexity can be built, ensuring the retention of the trifluorophenyl group in the final product. Its role as a key intermediate allows chemists to introduce the densely fluorinated motif early in a synthetic sequence, streamlining the path to intricate target molecules that would be difficult to assemble otherwise.

A primary application of this compound lies in its capacity for forming new chemical bonds through cross-coupling reactions. The presence of two different carbon-halogen bonds (C-Br and C-Cl) with varying reactivity allows for selective and sequential reactions. In transition metal-catalyzed reactions, such as palladium-catalyzed couplings, the carbon-bromine bond is typically more reactive than the carbon-chlorine bond.

This differential reactivity can be exploited to first perform a reaction at the bromine-substituted position, leaving the chlorine atom intact for a subsequent, different transformation. This stepwise functionalization is a powerful strategy for the controlled and predictable assembly of complex molecules, enabling the formation of a wide array of carbon-carbon (C-C) and carbon-heteroatom (e.g., C-N, C-O) bonds. mdpi.comresearchgate.net

Table 1: Potential Cross-Coupling Reactions Utilizing this compound

| Reaction Type | Bond Formed | Reactant Partner (Example) | Description |

| Suzuki Coupling | C-C | Arylboronic acid | Forms a biaryl linkage, connecting two aromatic rings. |

| Heck Coupling | C-C | Alkene | Attaches an acrylic or styrenic group to the aromatic ring. |

| Sonogashira Coupling | C-C | Terminal alkyne | Introduces an alkyne functional group, creating a C(sp)-C(sp²) bond. |

| Buchwald-Hartwig Amination | C-N | Amine | Forms an aniline (B41778) derivative by creating a carbon-nitrogen bond. |

| Ullmann Condensation | C-O / C-N | Alcohol / Amine | A copper-catalyzed reaction to form diaryl ethers or amines. mdpi.com |

Beyond cross-coupling, the halogen atoms on this compound serve as handles for introducing a variety of other functional groups. The electron-deficient nature of the aromatic ring, a result of the fluorine and chlorine atoms, makes the molecule susceptible to nucleophilic aromatic substitution (SNAr) reactions. myskinrecipes.com This provides a complementary method for forming carbon-heteroatom bonds.

Furthermore, the bromo-substituent can undergo metal-halogen exchange, for instance with organolithium or Grignard reagents, to generate a potent organometallic intermediate. This new species can then react with a diverse range of electrophiles to introduce functionalities such as carboxylic acids, aldehydes, or new carbon-based substituents. This versatility allows for precise molecular engineering, where specific properties can be designed into the final product through the strategic choice of derivatization reactions.

Development of High-Performance Functional Materials from this compound Derivatives

The unique properties of the this compound scaffold are not limited to its role as a synthetic intermediate; they are also harnessed in the field of material science. Derivatives of this compound are employed in the creation of high-performance functional materials, where the high degree of fluorination is key to achieving desired physical and chemical characteristics. myskinrecipes.com These materials find use in applications demanding exceptional stability and specific surface properties, such as advanced liquid crystals and specialty polymers. myskinrecipes.com

Fluoropolymers are a class of polymers known for their remarkable resistance to chemical attack, high thermal stability, and low friction coefficients. By incorporating monomers derived from this compound into a polymer backbone, material scientists can create new fluoropolymer systems with tailored properties. The rigid, highly fluorinated aromatic unit becomes an integral part of the polymer structure, imparting its intrinsic characteristics to the bulk material.

The introduction of the trifluorobenzene moiety into a polymer has a profound impact on its material properties. The strength of the carbon-fluorine bond is one of the highest in organic chemistry, which translates directly to enhanced thermal and chemical stability in the resulting polymer. myskinrecipes.com Materials containing these units can withstand harsh chemical environments and elevated temperatures without degradation.

Furthermore, fluorine is the most electronegative element, and its presence in high density leads to surfaces with very low energy. Low surface energy manifests as hydrophobicity (water-repellency) and oleophobicity (oil-repellency). By incorporating derivatives of this compound, the surface energy of a material can be precisely controlled, making it suitable for applications such as protective coatings, low-friction surfaces, and advanced electronic components. myskinrecipes.com

Table 2: Influence of the Trifluorobenzene Moiety on Polymer Properties

| Property | Effect of Incorporation | Underlying Scientific Principle |

| Chemical Stability | Enhanced | The high bond energy of the C-F bond provides resistance to chemical attack. |

| Thermal Stability | Increased | The strong C-F bonds and the stability of the aromatic ring resist thermal degradation. myskinrecipes.com |

| Surface Energy | Lowered | The low polarizability of the numerous C-F bonds results in weak intermolecular forces. |

| Hydrophobicity | Increased | Low surface energy repels polar liquids like water. |

| Oleophobicity | Increased | Low surface energy repels non-polar liquids like oils. |

Incorporation into Fluoropolymer Systems

Potential Applications in Advanced Electronics and Optical Materials

The heavily halogenated structure of this compound makes it a candidate for the synthesis of materials used in advanced electronics. Halogenated aromatic compounds are foundational in the development of liquid crystals and other functional materials. myskinrecipes.com The inclusion of multiple fluorine atoms, in particular, is known to enhance thermal and chemical stability in organic molecules. myskinrecipes.com